2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Description
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrido[4,3-d]pyrimidine core with a chlorine substituent at position 2 and a methoxy group at position 4. The tetrahydropyrido moiety enhances solubility and conformational flexibility, making it a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c1-13-7-5-4-10-3-2-6(5)11-8(9)12-7;/h10H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQJJRZKIHXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1CNCC2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with 4-methoxypyrimidine in the presence of a base can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents such as ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrido[4,3-d]pyrimidine derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related pyrido-pyrimidine derivatives, emphasizing substituent variations, molecular properties, and reported applications:
Substituent Effects on Reactivity and Bioactivity
- Chlorine at C2/C4 : Chlorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In ERK2 inhibitors, chloro derivatives exhibit slow-binding kinetics due to interactions with catalytic lysine residues .
- Similar methoxy-substituted pyridopyrimidines show COX-2 inhibitory activity .
- Benzyl Groups (C6/C7) : Benzyl substituents enhance lipophilicity and stabilize hydrophobic pockets in kinase binding sites. For example, 6-benzyl derivatives are intermediates in cytotoxic agent synthesis .
Pharmacological Potential and Research Findings
- Anti-tumor Activity : 4-Chloro-7-benzyl derivatives exhibit cytotoxicity against cancer cell lines (IC₅₀: 5–10 µM) .
- Analgesic/Anti-inflammatory Effects : Pyridopyrimidines with hydroxy or tosyl groups (e.g., N-(4-hydroxy-6-tosyl derivatives) show efficacy in neuropathic pain models .
- Kinase Inhibition : 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines with trifluoromethyl groups (e.g., compound 4h in ) inhibit ERK2 with IC₅₀ values < 100 nM .
Biological Activity
2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine; hydrochloride is a heterocyclic compound characterized by a complex structure that includes a pyrimidine ring fused with a pyridine-like moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in cancer therapy.
Chemical Structure
The molecular structure of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can be described as follows:
- Molecular Formula : C₁₃H₁₄ClN₄O
- Molecular Weight : 299.74 g/mol
- Functional Groups :
- Chlorine atom at position 2
- Methoxy group (-OCH₃) at position 4
- Tetrahydropyrido moiety contributing to its biological activity
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an inhibitor of various kinases, which are critical in cellular signaling pathways. Kinase inhibitors are increasingly important in the treatment of cancers and other diseases due to their ability to modulate signal transduction pathways.
The mechanism by which 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its biological effects is primarily through the inhibition of specific kinases involved in tumor growth and proliferation. The presence of the methoxy and chloro substituents is believed to enhance its binding affinity to target proteins.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
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Cytotoxicity Assays :
- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were reported in the low micromolar range, indicating potent activity.
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Mechanistic Studies :
- Flow cytometry analyses indicated that treatment with this compound leads to an increase in apoptotic cells in treated cultures compared to controls.
- Western blotting revealed downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic markers (e.g., Bax).
In Vivo Studies
Animal model studies have also been conducted to assess the efficacy and safety profile:
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Tumor Xenograft Models :
- Mice bearing xenografts of human tumors were treated with varying doses of the compound.
- Results showed a significant reduction in tumor volume compared to untreated controls after two weeks of treatment.
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Toxicity Assessment :
- Histopathological examinations revealed no significant organ toxicity at therapeutic doses, suggesting a favorable safety profile for further development.
Case Studies
Recent case studies have highlighted the potential of 2-Chloro-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine in combination therapies:
- Combination with Chemotherapeutics :
- When used in combination with standard chemotherapeutic agents like doxorubicin or paclitaxel, enhanced anti-tumor effects were observed.
- Synergistic effects were noted in reducing tumor growth rates and improving survival rates in animal models.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.2 | Induction of apoptosis |
| Cytotoxicity | A549 | 6.1 | Induction of apoptosis |
| Tumor Growth Inhibition | Xenograft Model | N/A | Reduced tumor volume |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
